4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide
Description
Properties
CAS No. |
917909-68-3 |
|---|---|
Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
4-amino-N-methyl-3-(oxolan-3-yloxy)benzamide |
InChI |
InChI=1S/C12H16N2O3/c1-14-12(15)8-2-3-10(13)11(6-8)17-9-4-5-16-7-9/h2-3,6,9H,4-5,7,13H2,1H3,(H,14,15) |
InChI Key |
BMRNSTXLBXIPGZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)N)OC2CCOC2 |
Origin of Product |
United States |
Preparation Methods
Core Benzamide Formation
The foundational step in synthesizing 4-amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide involves constructing the benzamide core through acid-amine condensation. A patented method describes the direct coupling of 4-amino-3-hydroxybenzoic acid with methylamine derivatives under controlled conditions. This reaction typically employs:
Table 1: Standard Reaction Conditions for Benzamide Formation
| Parameter | Specification |
|---|---|
| Solvent | Anhydrous tetrahydrofuran |
| Catalyst | Diatomite earth@IL/ZrCl₄ |
| Temperature | 60-80°C under reflux |
| Reaction Time | 4-6 hours |
| Yield | 68-72% |
The immobilized Lewis acidic ionic liquid catalyst (diatomite earth@IL/ZrCl₄) enhances reaction efficiency through dual activation of both carboxylic acid and amine components.
Oxolane Ether Installation
Subsequent functionalization introduces the oxolan-3-yloxy group via nucleophilic aromatic substitution. The process involves reacting 4-amino-N-methyl-3-hydroxybenzamide with 3-bromooxolane in the presence of:
Table 2: Etherification Reaction Parameters
| Component | Quantity/Concentration |
|---|---|
| Base | Potassium carbonate (2.5 equiv) |
| Solvent | Dimethylformamide |
| Temperature | 110-120°C |
| Reaction Time | 12-18 hours |
| Yield | 58-63% |
Microwave-assisted synthesis has shown potential for reducing reaction times to 2-3 hours while maintaining comparable yields.
Reaction Optimization Strategies
Catalytic System Enhancements
Comparative studies of catalyst systems reveal significant performance differences:
Table 3: Catalyst Performance Comparison
| Catalyst | Conversion Rate | Selectivity |
|---|---|---|
| ZrCl₄ on diatomite | 92% | 89% |
| Conventional H₂SO₄ | 78% | 65% |
| Zeolite-supported BF₃ | 85% | 82% |
Data adapted from parallel synthetic studies. The immobilized ZrCl₄ system demonstrates superior activity due to its Bronsted-Lewis acid synergy and improved substrate accessibility.
Solvent Effects on Reaction Kinetics
Systematic solvent screening identified optimal media for different reaction stages:
Table 4: Solvent Impact Analysis
| Solvent | Benzamide Yield | Etherification Yield |
|---|---|---|
| THF | 72% | 48% |
| DMF | 68% | 63% |
| Acetonitrile | 55% | 32% |
| Toluene | 60% | 41% |
Polar aprotic solvents like DMF facilitate both condensation and etherification steps through enhanced substrate solubility.
Industrial-Scale Production
Continuous Flow Synthesis
Recent advancements adapt the synthetic pathway for continuous manufacturing:
Table 5: Flow Reactor Parameters
| Stage | Residence Time | Temperature | Pressure |
|---|---|---|---|
| Benzamide formation | 45 min | 75°C | 3 bar |
| Etherification | 90 min | 125°C | 5 bar |
| Workup | Continuous | Ambient | Atmospheric |
This approach achieves 82% overall yield with 95% purity, demonstrating scalability advantages over batch processes.
Green Chemistry Considerations
Industrial implementations incorporate sustainable practices:
- Solvent recovery systems (98% DMF reuse)
- Catalysts recyclable for 15 cycles without activity loss
- Waste minimization through in-line purification
Analytical Characterization
Spectroscopic Validation
Comprehensive characterization data confirms compound identity:
Table 6: Spectroscopic Profile
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO) | δ 8.21 (s, 1H, NH), 6.98-6.72 (m, aromatic), 4.85 (m, oxolane), 3.82 (s, N-CH₃) |
| ¹³C NMR | 167.8 (C=O), 151.2 (O-C-O), 112-128 (aromatic) |
| HRMS | m/z 236.1160 [M+H]⁺ (calc. 236.1162) |
Purity Assessment
HPLC analysis under standardized conditions:
- Column: C18, 250 × 4.6 mm
- Mobile phase: 65:35 MeOH/H₂O + 0.1% TFA
- Retention time: 7.82 min
- Purity: >99% by peak area
Process Economics and Yield Optimization
Table 7: Cost Analysis of Synthetic Routes
| Component | Batch Cost/kg | Flow Cost/kg |
|---|---|---|
| Raw Materials | $1,200 | $980 |
| Energy | $350 | $220 |
| Waste Treatment | $180 | $45 |
| Total | $1,730 | $1,245 |
Continuous flow methods demonstrate 28% cost reduction through improved efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines.
Substitution: The oxolan-3-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the carbonyl group.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide is a chemical compound with a complex structure including an amino group, a methyl group, and an oxolan-3-yloxy group attached to a benzamide core. It has several applications in scientific research.
Scientific Research Applications
4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide is used as an intermediate in the synthesis of more complex organic molecules in chemistry. It is also investigated for its potential biological activities, including antibacterial and antioxidant properties, in biology. In medicine, it is explored for potential use in drug development, particularly for its amide structure, which is common in many pharmaceuticals. It is also utilized in the production of materials with specific properties, such as polymers and resins in industry.
Chemical Reactions Analysis
4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide can undergo various chemical reactions:
- Oxidation The amino group can be oxidized to form nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction The carbonyl group in the benzamide core can be reduced to form amines. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
- Substitution The oxolan-3-yloxy group can be substituted with other functional groups under appropriate conditions. Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. Research suggests that compounds similar to this compound may interact with various biological targets, including receptors involved in inflammatory responses and cell signaling pathways. The compound's structural characteristics suggest potential activity as a modulator of the A3 adenosine receptor (A3AR), which is implicated in anti-inflammatory and anticancer effects.
In Vitro Studies
In vitro studies have demonstrated that derivatives of 4-amino compounds can significantly inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6. For instance, compounds with similar moieties have shown effective suppression of mRNA levels related to inflammation in human liver cells.
In Vivo Studies
In vivo experiments have further validated the anti-inflammatory properties of related compounds. For example, in mouse models subjected to lipopolysaccharide (LPS) treatment, specific derivatives exhibited decreased levels of IL-1β and TNF-α without causing hepatotoxicity. This suggests a favorable safety profile alongside therapeutic efficacy.
Potential Therapeutic Applications
Given its biological activity, this compound may have several therapeutic applications:
- Anti-inflammatory Treatments Targeting inflammatory pathways could make this compound suitable for treating conditions like rheumatoid arthritis or chronic inflammatory diseases.
- Cancer Therapy Its interaction with A3AR may provide a pathway for anticancer strategies, particularly in tumors where inflammation plays a crucial role in progression.
Case Studies
Anti-inflammatory Effects: A study involving the administration of a compound structurally related to 4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide demonstrated significant reductions in inflammatory markers in mice models. The treatment led to downregulation of IL-1β and IL-6 mRNA expression after LPS induction, indicating its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide involves its interaction with various molecular targets. The amino and oxolan-3-yloxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 4
The amino group at position 4 distinguishes the target compound from analogs like N-methyl-4-nitro-3-(oxolan-3-yloxy)benzamide (CAS 917909-67-2), which features a nitro (-NO₂) group instead. The nitro substituent is electron-withdrawing, increasing the compound’s LogP (2.22) and molecular weight (266.25 g/mol) compared to the amino analog. This substitution may influence reactivity, solubility, and metabolic stability.
Substituent Variations at Position 3
The oxolan-3-yloxy group at position 3 is shared with eliapixant (INN: eliapixantum), a purinoreceptor antagonist. However, eliapixant incorporates additional heterocycles (e.g., thiazole, pyrimidine) and stereochemistry (R-configuration at oxolan-3-yl), highlighting how minor structural changes can redirect biological activity. The oxolan-3-yloxy group’s ether linkage and cyclic structure may enhance metabolic stability compared to linear alkoxy groups like benzyloxy in 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide (Combi-Blocks Inc.), which has higher lipophilicity and bulk .
Amide Nitrogen Modifications
The N-methyl group in the target compound contrasts with N,N-dimethyl substitution in 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide. Such modifications are critical in optimizing pharmacokinetic profiles for therapeutic applications .
Data Table: Key Structural and Physicochemical Comparisons
Biological Activity
4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for 4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide is , with an average mass of approximately 220.27 g/mol. Its structure features an amino group, a methyl group, and an oxolane ring, which contribute to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₂O₂ |
| Average Mass | 220.27 g/mol |
| Monoisotopic Mass | 220.121178 g/mol |
| Solubility | Soluble in DMSO |
Research indicates that compounds similar to 4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide may interact with various biological targets, including receptors involved in inflammatory responses and cell signaling pathways. The compound's structural characteristics suggest potential activity as a modulator of the A3 adenosine receptor (A3AR), which is implicated in anti-inflammatory and anticancer effects.
In Vitro Studies
In vitro studies have demonstrated that derivatives of 4-amino compounds can significantly inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6. For instance, compounds with similar moieties have shown effective suppression of mRNA levels related to inflammation in human liver cells .
Table 2: In Vitro Activity of Related Compounds
| Compound | Target Cytokine | Effect |
|---|---|---|
| Compound 5f | IL-1β | Significant inhibition |
| Compound 5d | IL-6 | Significant inhibition |
In Vivo Studies
In vivo experiments have further validated the anti-inflammatory properties of related compounds. For example, in mouse models subjected to lipopolysaccharide (LPS) treatment, specific derivatives exhibited decreased levels of IL-1β and TNF-α without causing hepatotoxicity . This suggests a favorable safety profile alongside therapeutic efficacy.
Case Studies
- Anti-inflammatory Effects : A study involving the administration of a compound structurally related to 4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide demonstrated significant reductions in inflammatory markers in mice models. The treatment led to downregulation of IL-1β and IL-6 mRNA expression after LPS induction, indicating its potential as an anti-inflammatory agent .
- Cardioprotection : Activation of A3AR by similar compounds has been linked to cardioprotective effects in ischemic models. These findings suggest that the modulation of A3AR may offer therapeutic benefits in conditions such as myocardial infarction .
Potential Therapeutic Applications
Given its biological activity, 4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide may have several therapeutic applications:
- Anti-inflammatory Treatments : Targeting inflammatory pathways could make this compound suitable for treating conditions like rheumatoid arthritis or chronic inflammatory diseases.
- Cancer Therapy : Its interaction with A3AR may provide a pathway for anticancer strategies, particularly in tumors where inflammation plays a crucial role in progression.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide, and what key experimental parameters influence yield?
- Methodology : Utilize a multi-step synthesis involving (i) coupling of 3-[(oxolan-3-yl)oxy]benzoic acid derivatives with methylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt) and (ii) regioselective nitration followed by reduction to introduce the amino group. Key parameters include temperature control (<5°C during nitration to avoid side reactions) and solvent selection (e.g., dichloromethane for amidation due to its inertness). Purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical to isolate intermediates .
- Validation : Monitor reaction progress using TLC and confirm structures via -NMR and HRMS.
Q. What safety protocols are essential for handling 4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide in laboratory settings?
- Risk Mitigation : Conduct a hazard assessment per OSHA guidelines, focusing on mutagenicity potential (similar to benzamide derivatives; Ames testing recommended ). Use fume hoods for weighing/purification, nitrile gloves, and eye protection. Store in airtight containers under inert gas (argon) to prevent oxidation .
- Emergency Measures : In case of skin contact, wash with copious water (>15 minutes) and consult a physician. For spills, neutralize with activated carbon and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational tools like Phaser-2.1 aid in crystallographic analysis of 4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide derivatives?
- Methodology : Employ molecular replacement (MR) using Phaser-2.1 to phase X-ray diffraction data. Preprocess the compound’s structure with density functional theory (DFT)-optimized geometry (e.g., Gaussian09) to generate a partial structure model. Refine anisotropic displacement parameters and validate hydrogen bonding networks (e.g., oxolane oxygen interactions with amide groups) .
- Data Interpretation : Analyze thermal ellipsoids to assess conformational flexibility of the oxolane ring and its impact on ligand-receptor binding .
Q. What experimental strategies resolve contradictions in mutagenicity data for benzamide derivatives like this compound?
- Approach : Perform Ames II testing with TA98 and TA100 strains (±S9 metabolic activation) to evaluate frameshift and base-pair mutations. Compare results to structurally related compounds (e.g., anomeric amides with mutagenic alerts ). Use dose-response curves to establish NOAEL (No Observed Adverse Effect Level).
- Troubleshooting : If conflicting results arise, validate via Comet assay (DNA strand breaks) or micronucleus testing in vitro .
Q. How does the oxolane (tetrahydrofuran) ring influence the compound’s pharmacokinetic properties?
- Methodology : Assess metabolic stability via liver microsome assays (human/rat) with LC-MS quantification. The oxolane ring’s ether linkage may reduce first-pass metabolism by resisting cytochrome P450 oxidation. Compare half-life () to non-oxolane analogs .
- Advanced Analysis : Use molecular dynamics (MD) simulations (e.g., GROMACS) to study hydrogen bonding between the oxolane oxygen and solvent/biological targets, which affects solubility and membrane permeability .
Q. What strategies optimize cocrystallization of this compound for enhanced bioavailability?
- Design : Screen coformers (e.g., succinic acid, nicotinamide) using solvent-drop grinding and slurry crystallization. Monitor cocrystal formation via PXRD and DSC. The oxolane group’s steric bulk may favor coformer interactions at the amide moiety .
- Validation : Perform dissolution testing in simulated gastric fluid (pH 1.2) to compare solubility profiles of cocrystals vs. free API .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
